molecular formula C23H29N3O4S2 B2594419 4-[butyl(methyl)sulfamoyl]-N-[(2Z)-6-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 850909-95-4

4-[butyl(methyl)sulfamoyl]-N-[(2Z)-6-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2594419
CAS No.: 850909-95-4
M. Wt: 475.62
InChI Key: LWJIJRBFYIGCEZ-VHXPQNKSSA-N
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Description

The compound 4-[butyl(methyl)sulfamoyl]-N-[(2Z)-6-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a sulfamoyl group substituted with butyl and methyl moieties, coupled to a (2Z)-configured 1,3-benzothiazole ring. The benzothiazole core is further modified with ethoxy and ethyl groups at positions 6 and 3, respectively.

Properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S2/c1-5-8-15-25(4)32(28,29)19-12-9-17(10-13-19)22(27)24-23-26(6-2)20-14-11-18(30-7-3)16-21(20)31-23/h9-14,16H,5-8,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJIJRBFYIGCEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OCC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(methyl)sulfamoyl]-N-[(2Z)-6-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. Common synthetic routes may involve:

    Formation of Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Functionalization: Introduction of the butyl(methyl)sulfamoyl group and ethoxy-ethyl substituents can be carried out using standard organic synthesis techniques such as nucleophilic substitution and esterification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[butyl(methyl)sulfamoyl]-N-[(2Z)-6-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiazole or benzamide rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-[(2Z)-6-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Modulation of receptor activity to produce desired biological effects.

    Pathways: Interference with cellular signaling pathways to alter cell behavior.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Sulfamoyl-Benzamide Derivatives

The target compound belongs to a broader class of sulfamoyl-linked benzamides. Key analogs and their structural distinctions are outlined below:

Table 1: Structural and Functional Comparison of Sulfamoyl-Benzamide Derivatives
Compound Name Sulfamoyl Substituents Benzothiazole/Oxadiazole Modifications Molecular Weight (g/mol) Reported Activity
Target Compound Butyl(methyl) (2Z)-6-ethoxy-3-ethyl-1,3-benzothiazole ~532* Not explicitly reported
BA90955 (4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide) Butyl(ethyl) (2Z)-3-propargyl-6-sulfamoyl-1,3-benzothiazole 534.67 Unknown
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) Benzyl(methyl) 1,3,4-oxadiazole with 4-methoxybenzyl ~529* Antifungal (Candida albicans)
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Cyclohexyl(ethyl) 1,3,4-oxadiazole with furan-2-yl ~534* Antifungal (Candida albicans)
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide Dimethyl (2Z)-6-bromo-3-ethyl-1,3-benzothiazole ~513* Unknown

*Calculated based on molecular formula.

Key Structural and Functional Insights

Sulfamoyl Group Flexibility: The target compound’s butyl(methyl)sulfamoyl group balances lipophilicity (from butyl) and steric accessibility (from methyl). LMM11’s cyclohexyl(ethyl) substitution may improve metabolic stability due to cyclohexane’s resistance to oxidation .

Heterocyclic Core Modifications: The (2Z)-1,3-benzothiazole in the target compound differs from LMM5/LMM11’s 1,3,4-oxadiazole core. Oxadiazoles are known for hydrogen-bonding capacity, which may explain LMM5/LMM11’s antifungal activity via thioredoxin reductase inhibition . The benzothiazole’s sulfur atom could facilitate hydrophobic interactions or redox activity.

Substituent Effects on Bioactivity :

  • The ethoxy group at position 6 in the target compound may enhance membrane permeability compared to BA90955’s sulfamoyl group at the same position, which could increase polarity . The bromo substituent in the analog from might act as a steric/electronic modulator, altering target binding .

This is a shared feature with BA90955 and the bromo-substituted analog .

Hypothesized Pharmacological Profiles

While direct activity data for the target compound is unavailable, insights can be extrapolated:

  • Antifungal Potential: LMM5/LMM11’s efficacy against C. albicans suggests that sulfamoyl-benzamides with appropriate substituents (e.g., benzyl or cyclohexyl) may target fungal thioredoxin reductase . The target compound’s ethoxy and ethyl groups might reduce antifungal potency compared to LMM5/LMM11 but improve selectivity for other targets.
  • Substituent bulk (butyl vs. dimethyl) could modulate this activity .

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